molecular formula C14H23N3O2 B1321073 N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 356068-86-5

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B1321073
M. Wt: 265.35 g/mol
InChI Key: BRZYBFNUINXZMJ-UHFFFAOYSA-N
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Patent
US06861418B2

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (5 g, 2.99 mmol) reacted with N,N-diethylethylenediamine (4.62 mL) to give 6.19 g (78%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=O)[C:4]=1[CH3:12])=[O:2].[CH2:13]([N:15]([CH2:19][CH3:20])[CH2:16][CH2:17][NH2:18])[CH3:14]>>[CH2:13]([N:15]([CH2:19][CH3:20])[CH2:16][CH2:17][NH:18][C:9]([C:5]1[C:4]([CH3:12])=[C:3]([CH:1]=[O:2])[NH:7][C:6]=1[CH3:8])=[O:11])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=C(C(=C(N1)C)C(=O)O)C
Name
Quantity
4.62 mL
Type
reactant
Smiles
C(C)N(CCN)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC(=O)C1=C(NC(=C1C)C=O)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.19 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.